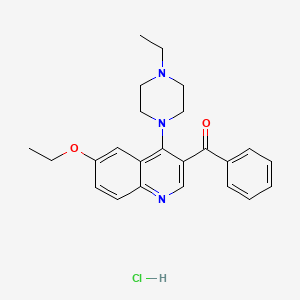

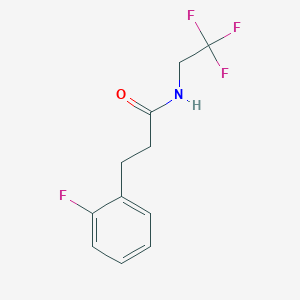

![molecular formula C14H13N3O2S2 B2639022 N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)乙磺酰胺 CAS No. 896679-10-0](/img/structure/B2639022.png)

N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)乙磺酰胺

描述

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel thiazolo[5,4-b]pyridine derivative . It is a type of N-heterocyclic compound . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields moderate to good results .Molecular Structure Analysis

The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR and HRMS .科学研究应用

药代动力学和口服生物利用度的改善

对噻唑苯磺酰胺β3-肾上腺素能受体激动剂的研究,包括类似物,集中在提高口服生物利用度上。对大鼠、狗和猴子进行的研究调查了全身清除率和口服吸收,表明通过前药开发提高口服暴露的潜力 (Stearns et al., 2002)。

抗过敏特性

具有噻唑苯磺酰胺结构的化合物已对其对豚鼠全身过敏反应的预防作用进行了评估,表明它们可能作为新型抗过敏剂。此类化合物的开发和临床评估正在进行中 (Shigenaga et al., 1993)。

抗病毒活性

噻唑衍生物因其抗病毒特性而受到研究,包括对HSV1和HAV-MBB的抑制作用,展示了它们作为抗病毒剂的潜力 (Attaby et al., 2006)。

作为抑制剂的生化评估

N-(4-苯基噻唑-2-基)苯磺酰胺已被合成并生化表征为犬尿氨酸3-羟化酶的抑制剂,提供了对这些化合物的生化特性和治疗潜力的见解 (Röver et al., 1997)。

衍生物的合成和细胞毒性

基于α,β-不饱和酮和α-酮酸的噻唑并[4,5-b]吡啶-2(3H)-酮衍生物的合成和细胞毒性评估已完成,表明对癌细胞系的中等抑制活性,从而有助于癌症研究 (Lozynskyi et al., 2018)。

抗菌活性

对噻唑衍生物的研究还包括它们的合成和抗菌活性的评估,已针对各种病原菌进行了测试,显示出作为抗菌剂的显着潜力 (Abdelhamid et al., 2010)。

作用机制

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is the phosphoinositide 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide interacts with its target, the PI3K enzyme, by forming a strong charged interaction with a key residue, Lys802 . This interaction inhibits the activity of the PI3K enzyme, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The inhibition of the PI3K enzyme by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide affects several downstream pathways. These include pathways involved in cell growth, proliferation, and survival . The exact downstream effects depend on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

The compound has been shown to exhibit potent inhibitory activity against the pi3k enzyme, suggesting that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide’s action include the inhibition of cell growth and proliferation, potentially leading to cell death . These effects are due to the compound’s inhibition of the PI3K enzyme and the subsequent disruption of downstream signaling pathways .

生化分析

Biochemical Properties

Thiazolo[5,4-b]pyridine derivatives have been found to interact with a variety of enzymes and proteins . The nature of these interactions is likely to be complex and dependent on the specific structure of the derivative .

Cellular Effects

Some thiazolo[5,4-b]pyridine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolo[5,4-b]pyridine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUINWOOVPUVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323762 | |

| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815438 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

896679-10-0 | |

| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

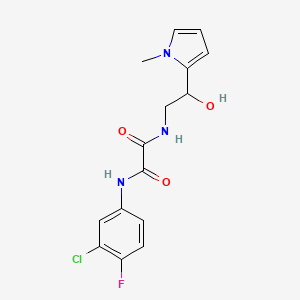

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

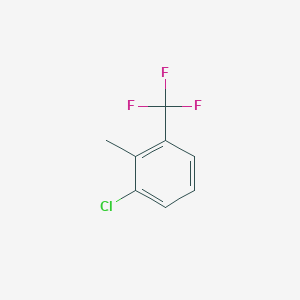

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

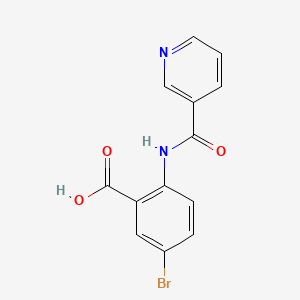

![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)